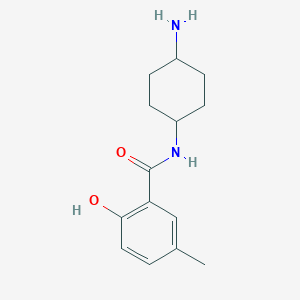
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 2-bromo-4-nitroaniline, followed by sulfonation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups play a crucial role in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide: This compound shares similar functional groups and has been studied for its structural properties.
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide: Another compound with similar bromine and nitro groups.
Uniqueness
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its sulfonamide group, in particular, distinguishes it from other similar compounds, providing unique biological and chemical properties.
Properties
CAS No. |
820961-11-3 |
|---|---|
Molecular Formula |
C13H10BrN3O6S |
Molecular Weight |
416.21 g/mol |
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrN3O6S/c1-15(11-7-6-9(16(18)19)8-10(11)14)24(22,23)13-5-3-2-4-12(13)17(20)21/h2-8H,1H3 |
InChI Key |
QBEJRQLOFPPQNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])Br)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium](/img/structure/B12514481.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid](/img/structure/B12514488.png)
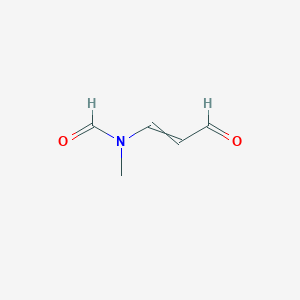
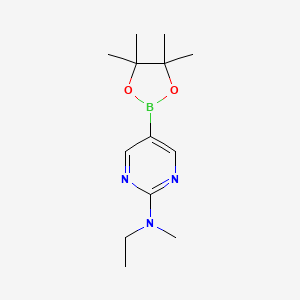
![1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid](/img/structure/B12514520.png)
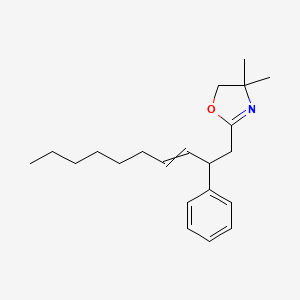
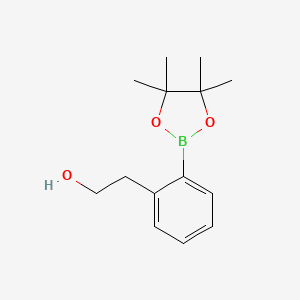
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)

